Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride, commonly known as Boc-3-amino-3-hydroxyazetidine, is a chemical compound that has gained significant attention in scientific research. It is a versatile molecule that can be used in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Boc-3-amino-3-hydroxyazetidine's mechanism of action is not fully understood, but it is believed to be related to its ability to inhibit enzymes involved in cancer cell growth and amyloid-beta peptide aggregation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Boc-3-amino-3-hydroxyazetidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as histone deacetylases and DNA methyltransferases. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in Alzheimer's disease. Additionally, Boc-3-amino-3-hydroxyazetidine has been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
Boc-3-amino-3-hydroxyazetidine has several advantages for lab experiments. It is a versatile molecule that can be used in various fields, including medicinal chemistry, organic synthesis, and material science. It is also relatively easy to synthesize, making it suitable for large-scale production. However, Boc-3-amino-3-hydroxyazetidine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on Boc-3-amino-3-hydroxyazetidine. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand its mechanism of action and its potential use in the treatment of Alzheimer's disease. Furthermore, Boc-3-amino-3-hydroxyazetidine can be used in the synthesis of various bioactive compounds, and its potential applications in material science also warrant further investigation.
Synthesis Methods
Boc-3-amino-3-hydroxyazetidine can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of tert-butyl 3-aminomethylazetidine-1-carboxylate with sodium borohydride in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain Boc-3-amino-3-hydroxyazetidine hydrochloride. This synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.
Scientific Research Applications
Boc-3-amino-3-hydroxyazetidine has been extensively studied for its potential use in medicinal chemistry. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells. It has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, Boc-3-amino-3-hydroxyazetidine has been used in the synthesis of various bioactive compounds, including natural products and peptides.
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11;/h13H,4-6,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKLERAQYUTDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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